molecular formula C6H5Cl2NO B11720693 3,4-Dichloro-5-methoxypyridine

3,4-Dichloro-5-methoxypyridine

Cat. No.: B11720693
M. Wt: 178.01 g/mol
InChI Key: NQPCOQKNZVMOFN-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5Cl2NO. It is a derivative of pyridine, where two chlorine atoms and one methoxy group are substituted at the 3rd, 4th, and 5th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-methoxypyridine typically involves the chlorination of 5-methoxypyridine. One common method is the reaction of 5-methoxypyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 4th positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dichloro-5-methoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-methoxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-2-methoxypyridine
  • 3,4-Difluoropyridine
  • 3,5-Dichloro-2,4,6-trifluoropyridine

Uniqueness

3,4-Dichloro-5-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

IUPAC Name

3,4-dichloro-5-methoxypyridine

InChI

InChI=1S/C6H5Cl2NO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3

InChI Key

NQPCOQKNZVMOFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1Cl)Cl

Origin of Product

United States

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